Technical Documentation Center

2-Amino-2-cyclopentylacetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-cyclopentylacetic acid hydrochloride
  • CAS: 503619-25-8

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: 2-Amino-2-cyclopentylacetic Acid Hydrochloride in Peptidomimetics and Drug Discovery

As the landscape of peptide-based therapeutics shifts toward highly stable, conformationally restricted molecules, non-canonical amino acids have become indispensable tools for structural optimization. 2-Amino-2-cyclopen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of peptide-based therapeutics shifts toward highly stable, conformationally restricted molecules, non-canonical amino acids have become indispensable tools for structural optimization. 2-Amino-2-cyclopentylacetic acid hydrochloride (CAS 503619-25-8), commonly referred to as cyclopentylglycine (Cpg) hydrochloride, is a premier building block in this domain.

This guide provides a comprehensive analysis of its physicochemical profile, mechanistic utility, and field-proven protocols for integration into solid-phase peptide synthesis (SPPS).

Physicochemical Profiling and Structural Data

Understanding the baseline properties of CAS 503619-25-8 is critical for predicting its behavior in solution and during synthesis. The hydrochloride salt form is specifically utilized to enhance shelf-life stability and aqueous solubility, preventing the premature cyclization (e.g., diketopiperazine formation) often observed in free-base unnatural amino acids.

PropertyValueScientific Implication
Chemical Name 2-Amino-2-cyclopentylacetic acid HClAliphatic, non-polar unnatural amino acid.
CAS Number 503619-25-8[1]Specific to the hydrochloride salt.
Molecular Formula C7H14ClNO2[1]Contains a bulky cyclopentyl side chain.
Molecular Weight 179.64 g/mol [1]Requires precise stoichiometric calculation during SPPS.
pKa (Predicted) ~2.49 (Carboxylic acid)[2]Highly acidic carboxyl group; requires strong activation for coupling.
Physical Form Powder[1]Easily weighable; hygroscopic nature demands desiccated storage.

Mechanistic Rationale: Why Cyclopentylglycine?

In drug development, replacing canonical aliphatic residues (like L-Valine or L-Leucine) with cyclopentylglycine is not a random substitution; it is a calculated structural intervention driven by two primary factors:

  • Conformational Restriction: The cyclopentyl ring imposes severe steric constraints on the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This "locks" the peptide into a specific bioactive conformation, reducing entropic penalty upon receptor binding and thereby increasing target affinity[3].

  • Proteolytic Shielding: Endogenous proteases recognize specific peptide backbone geometries. The bulky, unnatural cyclopentyl side chain creates a steric shield around adjacent amide bonds, effectively blocking protease active sites and dramatically extending the molecule's plasma half-life[4].

G A Canonical Peptide (e.g., L-Valine) B Protease Recognition A->B C Rapid Degradation (Short Half-life) B->C D Modified Peptide (Cyclopentylglycine) E Steric Hindrance at Cleavage Site D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 1: Mechanism of proteolytic resistance conferred by cyclopentylglycine incorporation.

High-Impact Applications in Therapeutics
  • Tumor Theranostics: In the structural optimization of EphA2-targeted bicyclic peptides, substituting natural residues with alkyl-substituted amino acids like cyclopentylglycine yielded superior binding activities (IC50 values down to the low nanomolar range) by optimizing hydrophobic pocket interactions[3].

  • Blood-Brain Barrier (BBB) Penetration: Peptides incorporating Cpg have been successfully engineered as highly stable vectors to transport diagnostic probes and therapeutic molecules across the BBB, a notoriously difficult biological barrier[5].

Experimental Workflows: Overcoming Steric Hindrance

As a Senior Application Scientist, I must emphasize that the very steric bulk that makes Cpg valuable biologically makes it challenging chemically. Standard coupling reagents (e.g., HBTU or DIC/HOBt) will often yield incomplete couplings, leading to deletion sequences in your peptide library.

The following self-validating protocols are engineered to ensure near-quantitative yields.

Protocol A: Fmoc-Protection of the Hydrochloride Salt

Before CAS 503619-25-8 can be used in standard SPPS, the free amine must be protected with a fluorenylmethoxycarbonyl (Fmoc) group[4].

Causality: The HCl salt must be neutralized to free the amine for nucleophilic attack on Fmoc-OSu. We use sodium carbonate ( Na2​CO3​ ) to maintain a slightly basic pH without causing racemization at the alpha-carbon.

  • Dissolution: Dissolve 1.0 eq of 2-Amino-2-cyclopentylacetic acid HCl in a 1:1 mixture of 10% aqueous Na2​CO3​ and dioxane.

  • Fmoc Addition: Cool the reaction to 0°C. Dropwise, add 1.1 eq of Fmoc-OSu dissolved in minimal dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation: Monitor via TLC (Ninhydrin stain); the primary amine spot should completely disappear.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2.0 to precipitate the Fmoc-Cpg-OH. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: Optimized SPPS Coupling of Fmoc-Cpg-OH

To overcome the steric hindrance of the cyclopentyl ring during peptide elongation, we replace standard activators with the highly reactive HATU/HOAt system.

Causality: HATU generates a 7-aza-1-hydroxybenzotriazole active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides an neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming amine, dramatically accelerating the acylation rate of sterically hindered residues.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 times).

  • Activation: In a separate vial, dissolve 4.0 eq of Fmoc-Cpg-OH, 3.9 eq of HATU, and 4.0 eq of HOAt in minimal DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to ensure complete active ester formation.

  • Coupling: Add the activated mixture to the resin. For optimal results, utilize microwave-assisted SPPS at 75°C for 15 minutes. If running at room temperature, extend the coupling time to 3 hours.

  • Validation & Capping: Perform a Kaiser Test. If a slight blue color persists (indicating incomplete coupling due to steric clash), do not proceed. Perform a second coupling cycle. Once negative, cap any unreacted amines using Acetic Anhydride/Pyridine (1:1) to prevent deletion sequences.

SPPS N1 1. Resin Swelling (DMF, 30 min) N2 2. Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 3. Activation of Fmoc-Cpg-OH (HATU / HOAt / DIEA) N2->N3 N4 4. Sterically Hindered Coupling (Extended Time, 75°C MW) N3->N4 N4->N2 Next Cycle N5 5. Washing & Capping (Ac2O / Pyridine) N4->N5

Fig 2: Optimized SPPS workflow for coupling sterically hindered cyclopentylglycine.

References

  • Sigma-Aldrich. "2-amino-2-cyclopentylacetic acid hydrochloride | 503619-25-8". 1

  • Journal of Medicinal Chemistry - ACS Publications. "Structural Optimization and Radiolabeling of EphA2-Targeted Bicyclic Peptides for Tumor Theranostics". 3

  • Chem-Impex. "Fmoc-L-cyclopentylglycine". 4

  • Google Patents. "US9328143B2 - Peptide derivatives and use thereof as carriers for molecules in the form of conjugates".5

  • Chemdad. "L-Cyclopentylglycine Two Chongqing Chemdad Co., Ltd". 2

Sources

Exploratory

Technical Whitepaper: Molecular Weight, 3D Structure, and Pharmacological Profiling of 2-Amino-2-cyclopentylacetic acid HCl

Executive Summary In the landscape of modern drug discovery and peptide engineering, the incorporation of non-natural amino acids (UAAs) is a critical strategy for enhancing proteolytic stability and target affinity. 2-A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-natural amino acids (UAAs) is a critical strategy for enhancing proteolytic stability and target affinity. 2-Amino-2-cyclopentylacetic acid HCl —commonly referred to as Cyclopentylglycine hydrochloride (Cpg HCl)—is a premier aliphatic UAA. By featuring a bulky cyclopentyl ring directly adjacent to the α -carbon, this molecule imposes severe steric constraints on the peptide backbone. This whitepaper provides an in-depth technical analysis of its physicochemical properties, 3D structural dynamics, self-validating analytical protocols, and its pivotal role in the design of arginase inhibitors and natriuretic peptide receptor (NPR-B) agonists.

Physicochemical Profiling & Molecular Weight

The causality behind utilizing the hydrochloride (HCl) salt form of 2-Amino-2-cyclopentylacetic acid, rather than its free base, is rooted in synthetic utility and solid-state stability. The free base exists in a zwitterionic equilibrium that often leads to poor solubility in organic solvents and susceptibility to aggregation during solid-phase peptide synthesis (SPPS). Protonation of the amine to form the HCl salt disrupts this zwitterionic network, dramatically enhancing aqueous solubility and preventing oxidative degradation during long-term storage[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Amino-2-cyclopentylacetic acid hydrochloride
Common Synonyms Cyclopentylglycine HCl, Cpg HCl
CAS Registry Number 1535224-34-0 (S-enantiomer HCl)[1]
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight (HCl Salt) 179.64 g/mol [1]
Molecular Weight (Free Base) 143.18 g/mol [2]
Stereocenters 1 (at the α -carbon; exists as L/S or D/R)

3D Structural Dynamics & Conformational Space

The 3D architecture of 2-Amino-2-cyclopentylacetic acid is defined by the interplay between the α -carbon stereocenter and the flexible cyclopentyl ring.

  • Ring Puckering Dynamics : Unlike rigid aromatic rings, the cyclopentyl moiety undergoes rapid pseudorotation, predominantly oscillating between the envelope (E) and half-chair (T) conformations to minimize torsional strain between adjacent methylene groups.

  • Backbone Restriction : When incorporated into a peptide chain, the steric bulk of the cyclopentyl ring restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. This restriction forces the peptide into a pre-organized active conformation, significantly lowering the entropic penalty ( ΔS ) upon binding to a target receptor[3].

  • Hydrophobic Shielding : The aliphatic ring acts as a hydrophobic shield, protecting adjacent amide bonds from enzymatic hydrolysis by endogenous proteases, thereby increasing the in vivo half-life of the therapeutic agent[4].

Structural Elucidation Protocols (Self-Validating Systems)

To ensure scientific integrity, the determination of the 3D structure and purity of 2-Amino-2-cyclopentylacetic acid HCl must rely on self-validating analytical workflows. The following protocols embed internal quality checks to prevent the propagation of experimental errors.

Protocol A: 1D/2D NMR Spectroscopy Workflow

Causality of Solvent Choice : While D₂O is standard for water-soluble amino acids, DMSO-d₆ is utilized here. DMSO-d₆ prevents rapid hydrogen-deuterium exchange at the amine group, allowing the direct observation of the -NH₃⁺ protons to confirm the integrity of the hydrochloride salt.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Step 2: 1D ¹H Acquisition. Acquire a standard proton spectrum (e.g., 400 MHz, 16 scans). Identify the cyclopentyl protons (multiplet, δ 1.4–1.9 ppm), the α -proton (doublet, δ 3.7–3.9 ppm), and the ammonium protons (broad singlet, δ ~8.2 ppm).

  • Step 3: Self-Validation Check (Integration). Integrate the signals. The ratio of the cyclopentyl envelope to the α -proton must be exactly 8:1. Validation trigger: If the ratio deviates by >5%, it indicates aliphatic impurities or incomplete desolvation, mandating re-purification via recrystallization before proceeding.

  • Step 4: 2D COSY/HSQC. Map the scalar coupling between the α -proton and the adjacent methine proton of the cyclopentyl ring to confirm connectivity.

Protocol B: X-Ray Crystallography Workflow

Causality of Crystallization Method : Hanging-drop vapor diffusion is selected over slow evaporation because it allows precise control over the supersaturation rate, preventing the formation of twinned crystals which are common in highly flexible aliphatic ring systems.

  • Step 1: Vapor Diffusion. Mix 1 μ L of the compound solution (10 mg/mL in H₂O) with 1 μ L of reservoir solution (e.g., PEG 4000, pH 4.5). Seal over the reservoir.

  • Step 2: Diffraction & Phasing. Harvest a single crystal, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data and solve the phase problem using direct methods.

  • Step 3: Self-Validation Check (Refinement). Refine the atomic coordinates. Validation trigger: Calculate the Rfree​ value. An Rfree​ > 0.25 indicates model bias or incorrect phasing. The electron density map must be re-evaluated to account for potential disorder in the cyclopentyl ring puckering before final 3D coordinate deposition.

ElucidationWorkflow Sample Sample Prep (2-Amino-2-cyclopentylacetic acid HCl) NMR NMR Spectroscopy (1D/2D, DMSO-d6) Sample->NMR Solubilization XRay X-Ray Crystallography (Vapor Diffusion) Sample->XRay Crystallization Data Data Integration (Chemical Shifts + Electron Density) NMR->Data Connectivity XRay->Data Coordinates Model 3D Structural Model (Conformational Mapping) Data->Model Synthesis Validation Self-Validation (Integration & R-factor Checks) Model->Validation Quality Gate

Workflow for the 3D structural elucidation and validation of Cyclopentylglycine HCl.

Pharmacological Applications: Drug Design & Target Binding

The unique 3D structure and molecular weight of Cyclopentylglycine make it an invaluable building block in modern therapeutics, particularly in oncology and cardiovascular disease.

Arginase 1/2 Inhibitors in Cancer Immunotherapy

Tumors often overexpress Arginase 1 and 2 within the tumor microenvironment (TME). This overexpression depletes local L-arginine, a critical nutrient required for T-cell activation, thereby inducing immune evasion[5]. Recent breakthroughs in immunotherapy utilize boronic acid-based arginase inhibitors (e.g., OATD-02 analogs). By incorporating cyclopentylglycine into the inhibitor's scaffold, developers exploit the UAA's steric bulk to perfectly occupy the hydrophobic pocket of the arginase active site[6]. The boronic acid group forms a tetrahedral boronate anion that mimics the transition state of L-arginine hydrolysis, while the cyclopentyl ring anchors the molecule, yielding low-nanomolar IC₅₀ values and restoring T-cell anti-tumor activity[5][6].

Natriuretic Peptide Receptor-B (NPR-B) Agonists

NPR-B agonists are utilized to treat cardiovascular and skeletal disorders. Native natriuretic peptides suffer from poor bioavailability and rapid degradation. By substituting natural amino acids with 2-Amino-2-cyclopentylacetic acid, researchers create linear peptides with highly restricted, pre-organized conformations that mimic the active state of the native protein. This structural tuning drastically increases both chemical stability and receptor specificity[3].

ArginasePathway TME Tumor Microenvironment (High Arginase Expression) Arg L-Arginine Depletion TME->Arg Catalyzes Immune T-Cell Suppression (Immune Evasion) Arg->Immune Causes Inhibitor Cyclopentylglycine-based Arginase Inhibitor Blockade Active Site Blockade (Steric & Boronic Binding) Inhibitor->Blockade Binds Target Blockade->TME Inhibits Arginase Restore L-Arginine Restoration Blockade->Restore Prevents Depletion Activation T-Cell Activation (Anti-Tumor Response) Restore->Activation Enables

Mechanism of Arginase inhibition and T-cell restoration by Cyclopentylglycine derivatives.

References

  • Synthonix - (2S)-2-amino-2-cyclopentylacetic acid Product Data. Available at: [Link][2]

  • Google Patents - US8546523B2 - NPR-B agonists. Available at: [3]

  • NIH / PMC - Synthesis of Arginase Inhibitors: An Overview. Available at: [Link][5]

  • Molecure - Rational development of oral arginase inhibitors for cancer immunotherapy. Available at: [Link][6]

  • Google Patents - EA045862B1 - Bicyclic Peptide Ligands Specific to Nectin-4. Available at:[4]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Cyclopentylglycine Hydrochloride

Executive Summary Cyclopentylglycine Hydrochloride is a non-proteinogenic amino acid derivative with significant potential in pharmaceutical development, particularly in neuroscience.[1][2] Its unique cyclopentyl moiety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentylglycine Hydrochloride is a non-proteinogenic amino acid derivative with significant potential in pharmaceutical development, particularly in neuroscience.[1][2] Its unique cyclopentyl moiety distinguishes it from endogenous amino acids, offering novel therapeutic possibilities.[1][3] A thorough understanding of its fundamental physicochemical properties and solubility is a prerequisite for any successful drug discovery and development program. This guide provides a comprehensive technical overview of these critical parameters, moving beyond a simple data sheet to explain the causality behind experimental approaches. We consolidate known data, identify knowledge gaps, and provide detailed, field-proven protocols for the essential characterization of this active pharmaceutical ingredient (API).

Chemical Identity and Core Descriptors

The foundational step in any API characterization is to establish its unequivocal identity. Cyclopentylglycine hydrochloride is the salt form of L-Cyclopentylglycine, which enhances aqueous solubility and stability.

Descriptor Value Reference
Chemical Name (2S)-2-amino-2-cyclopentylacetic acid hydrochloride[4]
Synonyms L-Cyclopentylglycine HCl[4]
CAS Number (HCl Salt) 1535224-34-0[4]
CAS Number (Free Base) 2521-84-8[3][5][6][7]
Molecular Formula C₇H₁₄ClNO₂[4]
Molecular Weight 179.64 g/mol [8]
Appearance White to off-white crystalline solid/powder[1][3]

Critical Physicochemical Properties

The bulk properties of the API dictate its behavior from storage and handling to formulation and ultimately, its biopharmaceutical performance. For Cyclopentylglycine Hydrochloride, several key properties require rigorous investigation.

Ionization (pKa)

The pKa dictates the extent of ionization at a given pH, which directly governs solubility, permeability, and receptor binding.

  • Predicted pKa: A predicted pKa of 2.49 ± 0.10 is reported, corresponding to the carboxylic acid group.[5] The amino group's pKa is expected to be in the typical range of 9-10 for alpha-amino acids.

  • Expert Insight: As a hydrochloride salt, the compound will be fully ionized and highly soluble at low pH. As the pH increases past the carboxylic acid pKa, the molecule becomes a zwitterion, which can significantly decrease its aqueous solubility. Understanding this behavior is critical for designing oral dosage forms and intravenous formulations. Experimental determination via potentiometric titration is the gold standard and is strongly recommended.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

  • Predicted LogP (Free Base): A predicted LogP of 0.70 is available for the D-isomer, which should be comparable for the L-isomer.[9]

  • Expert Insight: This value suggests the neutral form of the molecule has moderate lipophilicity. However, as an ionizable compound, its distribution will be pH-dependent. The effective distribution coefficient (LogD) at physiological pH (e.g., 7.4) is a more biologically relevant parameter. The hydrochloride salt form is significantly more hydrophilic than the free base.

Solid-State Properties: Polymorphism and Hygroscopicity

These two properties are often overlooked in early research but are a major source of downstream development failures. They are not intrinsic constants but depend on the crystallization process and environmental conditions.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can have drastically different solubilities, stabilities, and melting points.

  • Causality: While no specific polymorphic studies on Cyclopentylglycine Hydrochloride are publicly available, the parent amino acid, glycine, is a classic example of a polymorphic system with at least three known forms (α, β, and γ).[10][11][12] It is therefore imperative to assume that Cyclopentylglycine Hydrochloride may also exhibit polymorphism. The stable polymorph is generally the least soluble, and unknowingly developing a metastable form can lead to batch failures and altered bioavailability.

  • Recommended Workflow: A comprehensive polymorphic screen is essential. This involves recrystallization from various solvents under different conditions (e.g., temperature, evaporation rate) and analyzing the resulting solids.

cluster_screening Polymorphic Screening Workflow cluster_analysis Solid-State Analysis API API Sample Recrystal Recrystallization (Multiple Solvents & Conditions) API->Recrystal Solids Generated Solid Forms Recrystal->Solids PXRD PXRD (Primary Identification) Solids->PXRD DSC DSC/TGA (Thermal Properties) Solids->DSC Microscopy Microscopy (Morphology) Solids->Microscopy Prep 1. Prepare Slurry (Excess API in Water) Equil 2. Equilibrate (24-48h @ 25°C) Prep->Equil Sep 3. Separate (Centrifugation) Equil->Sep Quant 4. Sample & Quantify (HPLC Analysis) Sep->Quant

Caption: Standard experimental workflow for the shake-flask solubility method.

pH-Solubility Profile

For an ionizable drug, mapping solubility across a range of pH values is non-negotiable.

  • Theoretical Basis: The solubility will be highest at low pH (below the carboxylic acid pKa) where the molecule is a fully protonated cation. As the pH increases, solubility is expected to decrease, reaching a minimum in the zwitterionic region, before potentially increasing again at very high pH as the amino group is deprotonated.

  • Experimental Approach: The shake-flask method (Protocol 3.1.1) should be repeated using a series of biocompatible buffers (e.g., citrate, phosphate) covering the physiological pH range (pH 1.0 to 8.0).

cluster_0 Conceptual pH-Solubility Profile Y_axis Log(Solubility) X_axis pH Origin Origin->Y_axis       Origin->X_axis       p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 pKa_point pKa ≈ 2.5 Min_point Zwitterion (Minimum Solubility)

Caption: Expected pH-solubility curve for Cyclopentylglycine Hydrochloride.

Solubility in Co-Solvent and Organic Systems

For preclinical toxicology and in vivo studies, achieving high dose concentrations often requires non-aqueous or co-solvent systems.

  • Published Data: One reported formulation for in vivo use consisted of a complex mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. [13]This highlights that achieving high concentrations in simple aqueous vehicles can be challenging.

  • Recommended Screening: A pragmatic screening of solubility in common GRAS (Generally Regarded As Safe) solvents is recommended.

  • Solvent Panel: Select a panel of common solvents (e.g., Ethanol, Propylene Glycol, PEG400, DMSO).

  • Preparation: In a 96-well plate format, add a fixed high amount of API to each well (e.g., 2 mg).

  • Solvent Addition: Add increasing volumes of each solvent to different wells to create a range of target concentrations.

  • Agitation & Measurement: Agitate for a short period (1-2 hours) and measure the concentration of the dissolved compound, often by analyzing the clarified supernatant via HPLC-UV or UV-Vis plate reader. This provides a rapid assessment of kinetic solubility to guide formulation development.

Analytical Quantification Method

A robust and reliable analytical method is the backbone of all solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the industry standard. [14][15]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Gradient: A starting gradient could be 5% B, holding for 1 minute, ramping to 95% B over 5-7 minutes, holding for 1 minute, and re-equilibrating.

  • Detection: UV at a low wavelength, such as 200-210 nm , as the molecule lacks a strong chromophore. [14]* Validation: This method must be validated for linearity, accuracy, and precision over the expected concentration range of the solubility samples.

Summary of Key Parameters and Recommendations

Parameter Known Information / Predicted Value Recommended Action & Rationale
pKa 2.49 (predicted, carboxylic acid) [5]Experimental Determination (Potentiometric Titration): To confirm the exact ionization constants which are critical for predicting in vivo behavior.
Polymorphism Unknown, but likely based on glycine model [10][11][12]Full Polymorphic Screen (PXRD, DSC): Essential to identify the most stable form to ensure consistent product performance and avoid batch-to-batch variability.
Hygroscopicity Unknown, but likely for an amino acid salt [16][17]Dynamic Vapor Sorption (DVS) Analysis: To quantify moisture uptake and define appropriate storage and handling conditions (e.g., controlled humidity).
Aqueous Solubility Salt form is "soluble"; free base ~4 mg/mL (with heat) [3][18]Equilibrium Shake-Flask Measurement: To determine the true thermodynamic solubility of the stable polymorphic form.
pH-Solubility No data availableProfile Generation (pH 1-8): Critical for understanding how solubility will change throughout the gastrointestinal tract and for developing parenteral formulations.

Senior Scientist Recommendation: For any research or development program involving Cyclopentylglycine Hydrochloride, the immediate priority should be a thorough solid-state characterization. Identifying the stable, non-hygroscopic polymorph (or understanding the behavior of the most accessible form) is a foundational step that must precede extensive formulation and preclinical evaluation. Failure to do so introduces significant risks that can invalidate subsequent data and delay project timelines.

References

  • Reid, J. P., et al. (2022). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Nature Portfolio. [Link]

  • Chemsrc. (2025). D-Cyclopentylglycine | CAS#:2521-86-0. Chemsrc. [Link]

  • Chan, C. K., & Chan, M. N. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology. [Link]

  • Darr, J. P., et al. (2018). The Hydropathy Scale as a Gauge of Hygroscopicity in Sub-Micron Sodium Chloride-Amino Acid Aerosols. The Journal of Physical Chemistry A. [Link]

  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]

  • Jing, B., et al. (2018). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). L-Cyclopentylglycine. Chemdad. [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC. [Link]

  • PubChem. (n.d.). (2S)-2-amino-2-cyclopentylaceticacidhydrochloride. National Center for Biotechnology Information. [Link]

  • Inxight Drugs. (n.d.). L-Cyclopentylglycine hydrochloride. National Center for Advancing Translational Sciences. [Link]

  • J&K Scientific. (n.d.). D-Cyclopentylglycine | 2521-86-0. J&K Scientific. [Link]

  • Wang, X., et al. (2020). Understanding the Salt-Dependent Outcome of Glycine Polymorphic Nucleation. Crystals. [Link]

  • Garg, U., & Zhang, Y. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology. [Link]

  • Dunning, J. (2017). A "tortoise and the hare" story : the relationship between induction time and polymorphism in glycine crystallisation. University of Surrey Research Portal. [Link]

  • ResearchGate. (n.d.). Polymorphism of glycine, Part I. ResearchGate. [Link]

Sources

Exploratory

Physicochemical Profiling of 2-Amino-2-Cyclopentylacetic Acid: pKa, pI, and Implications for Peptidomimetic Drug Design

Executive Summary 2-Amino-2-cyclopentylacetic acid, commonly referred to as cyclopentylglycine (Cpg), is a highly versatile non-natural aliphatic amino acid. Characterized by a cyclopentyl ring directly bonded to the α -...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-cyclopentylacetic acid, commonly referred to as cyclopentylglycine (Cpg), is a highly versatile non-natural aliphatic amino acid. Characterized by a cyclopentyl ring directly bonded to the α -carbon, Cpg introduces significant steric bulk and lipophilicity while restricting the conformational flexibility of the peptide backbone. These structural attributes make it a privileged building block in the rational design of peptidomimetics, particularly in optimizing the P2 and P4 pockets of viral and parasitic protease inhibitors[1].

For drug development professionals, understanding the exact ionization states of Cpg—specifically its acid dissociation constants ( pKa​ ) and isoelectric point ( pI )—is critical. These parameters dictate the molecule's solubility, membrane permeability, and electrostatic interactions within target binding sites. This whitepaper provides an in-depth technical analysis of the physicochemical properties of cyclopentylglycine, detailing the causality behind its ionization behavior and providing field-proven, self-validating methodologies for empirical determination.

Quantitative Physicochemical Data & Structural Causality

Like all canonical α -amino acids, cyclopentylglycine is an ampholyte containing two primary ionizable groups: the α -carboxyl group ( pKa1​ ) and the α -amino group ( pKa2​ ).

  • Carboxyl Group Ionization ( pKa1​ ): The predicted pKa1​ for cyclopentylglycine is 2.49 ± 0.10 ()[2]. The strong electron-withdrawing inductive effect of the adjacent protonated α -amino group stabilizes the carboxylate anion, significantly lowering the pKa​ compared to standard aliphatic carboxylic acids (which typically hover around 4.8).

  • Amino Group Ionization ( pKa2​ ): While direct literature values for the pKa2​ of Cpg are scarce, it can be reliably extrapolated from highly homologous aliphatic non-natural and natural amino acids (e.g., valine pKa2​ = 9.62; cyclohexylglycine pKa2​ 9.70). The cyclopentyl ring provides a mild electron-donating inductive effect, but its steric bulk slightly hinders the solvent (water) stabilization of the protonated amine. Consequently, the pKa2​ is tightly estimated at ~9.60 .

  • Isoelectric Point ( pI ): The pI is the exact pH at which the molecule carries a net charge of zero, existing predominantly as a zwitterion. It is calculated as the arithmetic mean of the two pKa​ values flanking the neutral state: pI=(2.49+9.60)/2= ~6.05 .

Table 1: Physicochemical Properties of Cyclopentylglycine
PropertyValueDerivation Method / Source
Molecular Formula C 7​ H 13​ NO 2​ Standard Chemical Identity
Molecular Weight 143.18 g/mol Standard Chemical Identity
pKa1​ ( α -COOH) 2.49 ± 0.10Predictive Modeling / Literature[2]
pKa2​ ( α -NH 3+​ ) ~9.60Homology Extrapolation
Isoelectric Point ( pI ) ~6.05Calculated: (pKa1​+pKa2​)/2
Net Charge at pH 7.4 0 (Zwitterionic)Henderson-Hasselbalch Equation

Ionization Dynamics Across the pH Spectrum

The biological efficacy of Cpg-containing peptides relies heavily on their charge state in physiological compartments. At a physiological pH of 7.4, the environmental pH is substantially higher than the pKa1​ (2.49) but lower than the pKa2​ (9.60). According to the Henderson-Hasselbalch equation, this ensures that the carboxyl group is fully deprotonated (anionic) and the amino group is fully protonated (cationic), rendering the molecule a neutral zwitterion.

Ionization Cation Cationic State (pH < 2.49) Net Charge: +1 Zwitterion Zwitterionic State (pH ~ 6.05) Net Charge: 0 Cation->Zwitterion -H⁺ (pKa1 = 2.49) Zwitterion->Cation +H⁺ Anion Anionic State (pH > 9.60) Net Charge: -1 Zwitterion->Anion -H⁺ (pKa2 ~ 9.60) Anion->Zwitterion +H⁺

Ionization states of Cyclopentylglycine across the pH spectrum.

Self-Validating Experimental Protocol: Potentiometric Titration

To empirically validate the predicted pKa​ and pI values of cyclopentylglycine, a high-precision potentiometric titration is required. The following protocol is designed as a self-validating system , meaning internal controls are built into the physical setup to prevent common artifacts (e.g., ionic strength drift, thermal fluctuation, and atmospheric interference).

Step-by-Step Methodology

Step 1: System Calibration and Environmental Control

  • Action: Calibrate a high-performance glass electrode using standard buffers (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C.

  • Causality: pKa​ values are thermodynamic constants that are highly temperature-dependent. Utilizing a jacketed titration vessel connected to a circulating water bath ensures the temperature remains at 25.0 ± 0.1 °C, validating the thermodynamic accuracy of the resulting data. Furthermore, using a low-alkaline-error glass electrode prevents sodium ions from skewing the high-pH readings during the pKa2​ determination.

Step 2: Sample Preparation with Background Electrolyte

  • Action: Dissolve 2.0 mM of high-purity cyclopentylglycine in a 0.1 M KCl aqueous solution.

  • Causality: During titration, the addition of titrant alters the total ion concentration. By dissolving the sample in a high-concentration background electrolyte (0.1 M KCl), the overall ionic strength of the solution remains effectively constant. This stabilizes the activity coefficients of the analyte, allowing for the precise derivation of concentration-based pKa​ values ( pKac​ ).

Step 3: Atmospheric Purging

  • Action: Sparge the sample solution with high-purity Nitrogen ( N2​ ) or Argon gas for 15 minutes prior to, and continuously during, the titration.

  • Causality: Atmospheric carbon dioxide ( CO2​ ) readily dissolves in water to form carbonic acid, which introduces a false buffering region around pH 6.3. Continuous inert gas sparging eliminates this interference, ensuring the titration curve reflects only the ionization of Cpg.

Step 4: Bidirectional Titration

  • Action: First, titrate the solution downward to pH 1.5 using standardized 0.1 M HCl to fully protonate the molecule. Next, titrate upward to pH 11.5 using standardized 0.1 M NaOH (carbonate-free).

  • Causality: Bidirectional titration generates two overlapping curves. If the system is fully equilibrated and free of degradation, the forward and reverse curves will perfectly superimpose. This acts as an internal validation of chemical stability and electrode response time.

Step 5: Data Analysis via Non-Linear Regression

  • Action: Plot the volume of titrant against the measured pH. Use the first derivative of the titration curve ( dpH/dV ) to identify equivalence points. Extract the pKa1​ and pKa2​ at the half-equivalence points and calculate the pI .

TitrationWorkflow Step1 1. Sample Prep (2mM Cpg in 0.1M KCl) Step2 2. Thermal & Electrode Calibration (25.0°C, pH 4/7/10 Buffers) Step1->Step2 Step3 3. Inert Gas Sparging (N2 purge to remove CO2) Step2->Step3 Step4 4. Bidirectional Titration (0.1M HCl then 0.1M NaOH) Step3->Step4 Step5 5. Non-linear Regression (Extract pKa1, pKa2, calculate pI) Step4->Step5

Self-validating experimental workflow for potentiometric pKa determination.

Applications in Drug Development

The distinct physicochemical profile of cyclopentylglycine—specifically its zwitterionic nature at pH 7.4 ( pI ~6.05) combined with the high lipophilicity of the cyclopentyl ring—has been strategically leveraged in modern drug discovery:

  • HCV NS3/4A Protease Inhibitors: In the development of antiviral therapeutics, Cpg has been incorporated to optimize binding kinetics. The cyclopentyl ring perfectly fills hydrophobic sub-pockets within the viral protease, while the predictable pKa​ ensures the backbone amides maintain optimal hydrogen-bonding networks without introducing unfavorable desolvation penalties ()[3][4].

  • Plasmodium falciparum SUB1 Inhibitors: In the design of peptidic boronic acids targeting malaria, researchers fixed the P4 position of the inhibitor to cyclopentylglycine. This modification significantly improved the potency and selectivity of the inhibitors against the parasitic enzyme (PfSUB1) over the human proteasome, driven by the precise steric fit and neutral charge state of the Cpg moiety at physiological pH ()[5].

By understanding the fundamental pKa​ and pI values of cyclopentylglycine, medicinal chemists can accurately predict its behavior in complex biological matrices, ensuring high target affinity and optimal pharmacokinetic profiles.

References

  • Inhibitors of Hepatitis C Virus (WO2014008285A1). Google Patents / World Intellectual Property Organization.
  • Peptidic boronic acid Plasmodium falciparum SUB1 inhibitors with improved selectivity over human proteasome . PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere . PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Toxicity Profile, Safety Data, and Application Methodology for 2-Amino-2-cyclopentylacetic Acid Hydrochloride

Executive Summary 2-Amino-2-cyclopentylacetic acid hydrochloride (often utilized in its enantiomerically pure (S)-form) is an unnatural amino acid derivative that serves as a critical building block in advanced peptidomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-cyclopentylacetic acid hydrochloride (often utilized in its enantiomerically pure (S)-form) is an unnatural amino acid derivative that serves as a critical building block in advanced peptidomimetic synthesis and drug development. By incorporating a bulky cyclopentyl side chain, this compound restricts the conformational flexibility of peptide backbones, thereby enhancing target binding affinity and conferring resistance against proteolytic degradation. It is prominently featured in the synthesis of Hepatitis C virus (HCV) NS3 protease inhibitors (1[1]) and Natriuretic Peptide Receptor-B (NPR-B) agonists (2[2]). This guide provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, handling safety, and self-validating experimental protocols.

Chemical Identity & Physicochemical Properties

To ensure precise experimental design, the core quantitative and structural data of 2-Amino-2-cyclopentylacetic acid hydrochloride are summarized below (3[3], 4[4]):

PropertyValue / Description
IUPAC Name 2-amino-2-cyclopentylacetic acid;hydrochloride
CAS Number 503619-25-8 (General) / 1535224-34-0 ((S)-enantiomer)
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Physical Form Solid powder
Storage Temperature Room Temperature (Desiccated)
Topological Polar Surface Area 63.3 Ų

Toxicological Profile & Causality of Irritation

According to the Globally Harmonized System (GHS), this compound is classified under the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) (4[4]).

Mechanism of Toxicity

The localized toxicity and irritant profile of this compound are not driven by the cyclopentylglycine core itself, but rather by its formulation as a hydrochloride salt .

  • Causality: When the fine powder or aerosolized dust contacts the physiological moisture of the respiratory tract, eyes, or sweat on the skin, the salt rapidly dissociates. This dissociation releases free hydrochloric acid (HCl) into the microenvironment. The resulting acute, localized drop in pH denatures surface proteins and triggers a rapid inflammatory cascade, manifesting as erythema, stinging, and tissue irritation.

ExposureResponse Exposure Exposure to 2-Amino-2-cyclopentylacetic acid hydrochloride dust/aerosol Dissociation Dissociation in physiological moisture (Release of HCl + Amino Acid) Exposure->Dissociation Contact with mucous membranes/skin Irritation Localized pH drop & Cellular Irritation (H315, H319, H335) Dissociation->Irritation Acidic microenvironment Response Immediate Response: Flush with copious water (15 min) Irritation->Response Safety Protocol Triggered Validation Self-Validation: Check runoff pH (Target: 7.0) Response->Validation Post-wash verification

Fig 1: Mechanistic pathway of localized irritation and self-validating exposure response.

MSDS Safety Data & Self-Validating Handling Protocols

To mitigate the risks outlined above, handling must occur under strict engineering controls (e.g., a certified chemical fume hood).

Required Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (to prevent H335 respiratory irritation from aerosolized dust).

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) and a chemical-resistant lab coat.

  • Ocular: Snug-fitting safety goggles (to prevent H319 eye irritation).

Self-Validating Exposure Response Protocol

In the event of dermal or ocular exposure, standard washing is insufficient without empirical validation of decontamination.

  • Immediate Action: Flush the affected area with copious amounts of water for a minimum of 15 minutes.

  • Self-Validation Step: Using a standard laboratory pH test strip, test the runoff water from the skin/eye wash station.

  • Causality & Confirmation: Because the irritant is an acidic salt, the runoff will initially be acidic. Continue flushing until the pH strip reads exactly 7.0 (neutral) . This provides empirical, self-validating proof that the chemical residue has been completely cleared from the tissue.

Application in Drug Development: Peptide Coupling Methodology

2-Amino-2-cyclopentylacetic acid is frequently incorporated into synthetic peptides to create NPR-B agonists and viral protease inhibitors (2[2]).

Causality of Reagent Selection

The cyclopentyl side chain introduces profound steric hindrance at the alpha-carbon. Standard coupling reagents (like DCC or EDC) often fail to drive the amidation to completion, leading to truncated peptide sequences or epimerization. Therefore, highly reactive uronium-based coupling reagents—specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)—must be utilized alongside a strong organic base like DIPEA (N,N-Diisopropylethylamine). DIPEA serves a dual purpose: it neutralizes the hydrochloride salt of the amino acid to liberate the nucleophilic free amine, and it catalyzes the HATU-mediated formation of the active ester.

PeptideCoupling Activation Activation: Amino Acid + HATU + DIPEA in DMF (10 min) Coupling Coupling: Add to Resin/Amine Agitate for 60 min Activation->Coupling Washing Washing: DMF (3x), DCM (3x) Coupling->Washing Validation Validation: Kaiser Test / LC-MS Washing->Validation Success Proceed to Deprotection Validation->Success Negative (Blue->Yellow) Failure Re-couple (Double Coupling) Validation->Failure Positive (Remains Blue)

Fig 2: Self-validating experimental workflow for sterically hindered peptide coupling.

Step-by-Step Self-Validating Coupling Protocol
  • Resin Preparation: Swell the solid-phase resin (containing the free amine) in Dimethylformamide (DMF) for 20 minutes to maximize the exposed surface area.

  • Activation: In a separate vial, dissolve 5.0 equivalents of 2-Amino-2-cyclopentylacetic acid hydrochloride and 5.0 equivalents of HATU in DMF. Add 10.0 equivalents of DIPEA. Allow the mixture to pre-activate for 10 minutes at room temperature.

  • Coupling: Transfer the activated active-ester solution to the resin. Agitate gently at room temperature for 60 to 90 minutes.

  • Washing (Causality-Driven): Drain the reaction vessel. Wash the resin sequentially with DMF (3x) and Dichloromethane (DCM) (3x). Reasoning: DMF efficiently solubilizes and removes the polar urea byproducts generated by HATU, while DCM shrinks the resin slightly and flushes out any remaining non-polar impurities.

  • Self-Validation (Kaiser Test): Extract a micro-aliquot of the resin beads and apply Kaiser test reagents (ninhydrin).

    • Validation Logic: If the beads remain yellow/colorless, the primary amines have been successfully consumed (100% coupling efficiency). If the beads turn dark blue, unreacted amines remain due to the steric bulk of the cyclopentyl group. This acts as a hard stop, dictating that the researcher must perform a secondary "double-coupling" step before proceeding to deprotection.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 68591025, (2S)-2-amino-2-cyclopentylacetic acid hydrochloride".[Link]

  • Google Patents.
  • Google P

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-Amino-2-cyclopentylacetic acid peptide coupling

Welcome to the Advanced Peptide Synthesis Troubleshooting Center. Integrating 2-Amino-2-cyclopentylacetic acid (Cyclopentylglycine, Cpg) into peptide sequences presents severe kinetic and thermodynamic challenges[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Troubleshooting Center. Integrating 2-Amino-2-cyclopentylacetic acid (Cyclopentylglycine, Cpg) into peptide sequences presents severe kinetic and thermodynamic challenges[1]. Because the bulky cyclopentyl ring is situated directly on the alpha-carbon, Cpg creates a highly sterically hindered environment that resists standard Solid-Phase Peptide Synthesis (SPPS) protocols.

This guide is designed for researchers and drug development professionals to diagnose coupling failures, select optimal reagents, and execute self-validating protocols to ensure high-purity yields.

Strategic Workflow: Decision Matrix for Cpg Coupling

The first step in troubleshooting is identifying the specific role of Cpg in your coupling junction. The steric barrier manifests differently depending on whether Cpg is being activated (Acyl Donor) or is receiving an incoming amino acid (Acyl Acceptor).

Decision matrix for overcoming Cpg steric hindrance during SPPS.

Diagnostic FAQs: The Causality of Coupling Failures

Q1: Why does coupling Cpg consistently result in truncated sequences or low yields? A1: The failure is rooted in steric shielding. When Cpg acts as the acyl donor , the bulky cyclopentyl ring restricts the trajectory of the incoming amine, drastically slowing down the acylation rate[2]. When Cpg is the acyl acceptor , its N-terminal primary amine is conformationally buried by the adjacent ring, reducing its nucleophilicity. This kinetic delay allows competing side reactions—such as hydrolysis of the activated ester or premature Fmoc removal—to outpace the desired peptide bond formation.

Q2: Why am I seeing high levels of epimerization when coupling Fmoc-Cpg-OH? A2: Slow coupling rates inherently increase the lifespan of the activated Cpg intermediate. Prolonged activation leads to the cyclization of the intermediate into an oxazolone[2]. The alpha-proton of the oxazolone is highly acidic. Standard bases like N,N-Diisopropylethylamine (DIPEA) easily abstract this proton, resulting in racemization/epimerization. To prevent this, you must switch to a weaker, sterically hindered base like sym-collidine, which cannot easily access the alpha-proton[3][4].

Q3: HATU is the gold standard for difficult couplings; why is it failing for my Cpg-Cpg dipeptide? A3: While HATU is highly reactive, using it in excess or with prolonged reaction times for sterically hindered amines can lead to a dead-end side reaction: guanidinylation of the N-terminus[5]. Once the N-terminus is guanidinylated, chain elongation is permanently terminated. For extremely hindered junctions, switching to a uronium salt based on Oxyma (like COMU) or using DIC/OxymaPure avoids guanidinylation entirely while maintaining high coupling efficiency[6][7].

Quantitative Reagent Comparison

Selecting the right coupling cocktail is critical. The table below summarizes the efficacy of various reagents specifically for bulky, alpha-disubstituted-like amino acids such as Cpg.

Coupling StrategyOptimal BaseRelative Yield (Cpg)Epimerization RiskN-Terminal Guanidinylation Risk
HATU DIPEA80 - 85%ModerateHigh (if excess used)
COMU sym-collidine> 95%LowNone
DIC / OxymaPure None / TMP> 90%Very LowNone
DIC / HOBt DIPEA< 50%HighNone

Data synthesized from comparative studies on bulky amino acid activation[3][4][6][8].

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Coupling of Fmoc-Cpg-OH (Acyl Donor)

Objective: Couple Fmoc-Cpg-OH onto a growing peptide chain while suppressing oxazolone-driven epimerization. Causality: COMU provides rapid activation via its Oxyma leaving group, which acts as an internal hydrogen bond acceptor to stabilize the transition state[8]. sym-collidine is a sterically hindered base that neutralizes the reaction without abstracting the vulnerable alpha-proton of the activated Cpg[3][4].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 20 mins. Remove Fmoc using 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5×).

  • Pre-Activation (Strictly Timed): In a separate vial, dissolve 0.3 mmol (3 eq) Fmoc-Cpg-OH and 0.3 mmol (3 eq) COMU in minimal DMF. Add 0.6 mmol (6 eq) sym-collidine.

    • Causality Check: Activate for exactly 2 minutes. Prolonged pre-activation of bulky amino acids increases the risk of inactive cyclic intermediate formation.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Validation Check 1 (Kaiser Test): Perform a Kaiser test.

    • Self-Validation: A clear/yellow resin indicates >99% coupling. A blue tint indicates unreacted amines.

  • Validation Check 2 (Micro-Cleavage): If the Kaiser test is ambiguous (common with aggregated sequences), withdraw 1 mg of resin, treat with TFA/TIS/H2O (95:2.5:2.5) for 1 hour, evaporate, and analyze via LC-MS[4].

    • Self-Validation: Do not proceed to Fmoc deprotection unless the target mass is confirmed without deletion sequences.

Protocol B: Microwave-Assisted Peptide Synthesis (MAPS) onto Cpg-Resin (Acyl Acceptor)

Objective: Couple an incoming amino acid onto the sterically shielded N-terminal amine of a resin-bound Cpg residue. Causality: The cyclopentyl ring physically blocks the primary amine. Standard room-temperature kinetics are too slow, leading to reagent degradation before coupling occurs. Microwave irradiation provides the thermal energy required to overcome this steric barrier[7]. DIC/Oxyma is chosen because it is thermally stable and avoids the guanidinylation side-reactions associated with HATU at elevated temperatures[6].

Step-by-Step Methodology:

  • Deprotection: Remove Fmoc from the Cpg-resin.

    • Note: Because the Cpg amine is hindered, extend piperidine treatment to 3 × 10 mins to ensure complete deprotection.

  • Reagent Preparation: Dissolve 0.4 mmol (4 eq) of the incoming Fmoc-AA-OH and 0.4 mmol (4 eq) OxymaPure in DMF. Add 0.4 mmol (4 eq) DIC.

  • Microwave Coupling: Add the mixture to the resin in a microwave-safe reaction vessel. Irradiate at 75°C (15-20 Watts) for 15 minutes.

    • Causality Check: Continuous internal temperature monitoring is critical. Exceeding 80°C promotes premature Fmoc loss and aspartimide formation in susceptible sequences.

  • Validation Check: Perform a micro-cleavage and LC-MS analysis.

    • Self-Validation: If the uncoupled Cpg-peptide mass persists, perform a second coupling using HATU (4 eq) and DIPEA (8 eq) at room temperature for 2 hours to capture the remaining unreacted amines without risking thermal degradation[4].

References

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Source: ACS Publications URL:[Link]

  • Coupling Reagents Source: Aapptec Peptides URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences Source: Journal of Peptide Science (via ResearchGate) URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Structural Optimization and Radiolabeling of EphA2-Targeted Bicyclic Peptides for Tumor Theranostics Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives Source: ACS Omega URL:[Link]

Sources

Optimization

Improving reaction yield in the synthesis of 2-Amino-2-cyclopentylacetic acid hydrochloride

A Comprehensive Troubleshooting & Yield Optimization Guide Overview & Synthetic Pathways 2-Amino-2-cyclopentylacetic acid hydrochloride (also known as cyclopentylglycine HCl) is a sterically hindered, unnatural amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Troubleshooting & Yield Optimization Guide

Overview & Synthetic Pathways

2-Amino-2-cyclopentylacetic acid hydrochloride (also known as cyclopentylglycine HCl) is a sterically hindered, unnatural amino acid widely utilized as a crucial chiral building block in the development of peptidomimetics, arginase inhibitors, and GLP-1 agonists [1]. Due to the bulky nature of the cyclopentyl ring, chemists frequently encounter yield-limiting bottlenecks such as incomplete nitrile hydrolysis or poor electrophilic alkylation.

This guide provides field-proven troubleshooting strategies for the two primary synthetic routes: the classic racemic Strecker Synthesis and the Asymmetric Alkylation of a chiral glycine enolate equivalent [2].

Pathway A: Racemic Strecker Synthesis

Strecker A Cyclopentanecarboxaldehyde B Strecker Reaction (NaCN, NH4Cl, NH3) A->B C α-Amino Nitrile Intermediate B->C D Acid Hydrolysis (Conc. HCl, Reflux 24h) C->D E 2-Amino-2-cyclopentylacetic acid hydrochloride D->E

Strecker synthesis workflow for 2-Amino-2-cyclopentylacetic acid hydrochloride.

Pathway B: Asymmetric Synthesis (Enantiopure)

Asymmetric A Chiral Glycine Enolate (e.g., Morpholinecarboxylate) B Stereoselective Alkylation (Cyclopentyl Iodide, Base, -78°C) A->B C Alkylated Intermediate B->C D Catalytic Hydrogenolysis (PdCl2, H2) & HCl C->D E L-Cyclopentylglycine HCl D->E

Asymmetric synthesis pathway for L-cyclopentylglycine hydrochloride.

Yield Optimization Data

The following table summarizes the expected quantitative outcomes and primary bottlenecks for each synthetic approach, allowing researchers to select the optimal route based on target purity and scale.

Synthesis RoutePrecursorKey ReagentsTypical Overall YieldEnantiopurityPrimary Yield-Limiting Challenge
Strecker Synthesis CyclopentanecarboxaldehydeNaCN, NH₄Cl, HCl65–75%RacemicSteric hindrance impeding amide-to-acid hydrolysis.
Bucherer-Bergs Cyclopentanecarboxaldehyde(NH₄)₂CO₃, KCN, Ba(OH)₂70–80%RacemicHigh temperature/pressure required for hydantoin ring opening.
Asymmetric Alkylation Chiral Glycine EnolateCyclopentyl iodide, Base50–60%>99% eeE2 elimination of the unactivated secondary electrophile [2].
Enzymatic Resolution Racemic CyclopentylglycineD-Amino Acid Dehydrogenase~45% (max 50%)>99% eeStrict 50% theoretical yield limit without racemization [3].

Frequently Asked Questions (Troubleshooting)

Q1: Why is the yield of the α -aminonitrile intermediate in the Strecker reaction consistently below 60%? Causality: The formation of the imine intermediate prior to cyanide attack is an equilibrium-driven process. If the ammonia concentration drops (due to volatility) or if the generated HCN gas escapes the solvent phase, the equilibrium shifts left toward the starting aldehyde, halting conversion. Solution: Conduct the reaction in a tightly sealed pressure vessel or use a slight molar excess of NH₄Cl and NaCN (1.5 to 2.0 equivalents). Employing a biphasic solvent system (e.g., water/toluene) with a phase-transfer catalyst (like TBAB) can also drive the nucleophilic attack of cyanide into the organic phase, pushing the reaction to >85% conversion.

Q2: During acid hydrolysis of the α -aminonitrile, I recover a large amount of unhydrolyzed amide. How can I drive the reaction to the carboxylic acid? Causality: The hydrolysis of a nitrile proceeds through an amide intermediate. To convert the amide to a carboxylic acid, water must attack the carbonyl carbon to form a tetrahedral intermediate. The bulky, adjacent cyclopentyl ring creates severe steric hindrance, physically blocking the approach of water molecules and stalling the reaction at the amide stage. Solution: Standard reflux conditions (e.g., 2–4 hours) are insufficient. You must subject the intermediate to prolonged reflux (24–48 hours) in highly concentrated HCl (6M to 12M). For highly recalcitrant batches, a two-step hydrolysis—first using NaOH/H₂O₂ to form the amide, followed by harsh acidic reflux—can improve the final yield.

Q3: In the asymmetric synthesis using a chiral morpholinecarboxylate auxiliary, why am I seeing low alkylation yields with cyclopentyl iodide? Causality: Cyclopentyl iodide is an unactivated, secondary electrophile. Under basic conditions (e.g., using strong bases to generate the enolate), secondary halides are highly prone to competing E2 elimination reactions rather than the desired Sₙ2 substitution. Raising the temperature to accelerate the reaction only exacerbates this, leading to the formation of cyclopentene and degraded starting material [2]. Solution: Maintain strict cryogenic conditions (-78°C to -85°C) during enolate formation and the initial addition of cyclopentyl iodide. Do not exceed 0°C. To increase the nucleophilicity of the enolate without raising the temperature, add a polar aprotic cosolvent such as DMPU or HMPA. Accept longer reaction times (up to 18 hours) to ensure complete conversion while suppressing elimination side products.

Q4: How do I efficiently isolate the highly water-soluble 2-amino-2-cyclopentylacetic acid hydrochloride from the aqueous hydrolysis mixture? Causality: Amino acid hydrochlorides are highly polar and partition entirely into the aqueous phase. Attempting to extract the product with organic solvents will fail. Furthermore, evaporating large volumes of aqueous HCl at high temperatures can lead to thermal degradation or the trapping of inorganic salts within the product matrix. Solution: Evaporate the aqueous phase under reduced pressure (rotary evaporator) at a moderate temperature (<50°C) until a thick, viscous syrup is obtained. Do not bake it dry. Triturate the syrup with ice-cold acetone or diethyl ether; the hydrochloride salt will rapidly crystallize out, leaving organic impurities and residual water in the supernatant.

Validated Experimental Protocols

Protocol A: Racemic Strecker Synthesis & Hydrolysis

This protocol utilizes a self-validating visual cue: the precipitation of the hydrochloride salt upon trituration confirms successful hydrolysis and isolation.

Step 1: Aminonitrile Formation

  • Dissolve cyclopentanecarboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and water.

  • Add ammonium chloride (1.5 eq) and sodium cyanide (1.2 eq) sequentially. (Caution: Highly toxic. Perform in a well-ventilated fume hood).

  • Seal the reaction vessel and stir vigorously at room temperature for 24 hours.

  • Validation: Extract a small aliquot, partition in EtOAc/H₂O, and run TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active/stainable aldehyde spot confirms completion.

  • Extract the bulk mixture with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude α -aminonitrile as an oil.

Step 2: Acidic Hydrolysis

  • Suspend the crude α -aminonitrile in 12M HCl (10 mL per gram of substrate).

  • Reflux the mixture at 110°C for 24 to 36 hours.

  • Validation: Monitor by LC-MS. The intermediate amide mass ( [M+H]+ ) should completely transition to the amino acid mass.

  • Cool to room temperature and wash the aqueous layer with dichloromethane (2x) to remove non-polar byproducts.

  • Concentrate the aqueous layer under reduced pressure at 45°C until a thick syrup remains.

  • Add cold acetone (20 mL per gram) and stir vigorously. Filter the resulting white precipitate, wash with diethyl ether, and dry under vacuum to yield 2-Amino-2-cyclopentylacetic acid hydrochloride.

Protocol B: Asymmetric Alkylation via Chiral Auxiliary

This protocol ensures high enantiomeric excess by suppressing E2 elimination.

Step 1: Stereoselective Alkylation

  • Dissolve benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78°C and add LiHMDS (1.1 eq) dropwise. Stir for 30 minutes to form the enolate.

  • Add a solution of cyclopentyl iodide (1.5 eq) and DMPU (2.0 eq) in THF dropwise, maintaining the temperature at -78°C.

  • Allow the reaction to stir for 12 hours, slowly warming to 0°C.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the alkylated intermediate [2].

Step 2: Hydrogenolysis and Hydrolysis

  • Dissolve the intermediate in a mixture of methanol and 1M HCl.

  • Add catalytic PdCl₂ (10 mol%) and stir under a hydrogen atmosphere (1 atm) for 12 hours.

  • Validation: The cleavage of the auxiliary ring system can be tracked via the disappearance of the benzyl and diphenyl signals in ¹H NMR.

  • Filter through Celite to remove the catalyst, concentrate the filtrate, and triturate with cold ether to yield enantiopure L-cyclopentylglycine hydrochloride [2].

References

  • Source: Google Patents (US20220204530A1)
  • Source: Bioon / Elsevier Science Ltd.
  • Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids Source: Journal of the American Chemical Society / NIH URL
Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Amino-2-cyclopentylacetic Acid HCl in Polar Aprotic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific physicochemical challenges associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific physicochemical challenges associated with unnatural amino acid hydrochlorides.

2-Amino-2-cyclopentylacetic acid (Cyclopentylglycine) is a highly valuable non-proteinogenic amino acid used extensively in peptidomimetic drug design and solid-phase peptide synthesis (SPPS) to impart structural rigidity and enhance proteolytic stability[1]. However, when supplied as a hydrochloride (HCl) salt, its solubility in standard polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) is often severely compromised. This guide provides the mechanistic causality behind this issue and field-proven protocols to resolve it.

Part 1: Quantitative Solvent Comparison

To understand the solubility behavior of amino acid hydrochlorides, we must look at the thermodynamic properties of the solvents. The table below summarizes the theoretical and empirical solvation metrics for 2-Amino-2-cyclopentylacetic acid HCl[2][3].

SolventDielectric Constant ( ϵ )H-Bond Donor CapacitySolvation of Cl− AnionBase-Free Solubility (HCl Salt)Solubility Post-Neutralization (with DIEA)
Water 80.1ExcellentExcellentHigh (>1.0 M)High
DMSO 46.7None (Aprotic)PoorLow to Moderate (~0.1 M)High (>0.5 M)
DMF 36.7None (Aprotic)Very PoorVery Low (<0.05 M)High (>0.5 M)
Part 2: Troubleshooting Workflow

The following decision tree outlines the logical progression for solubilizing recalcitrant amino acid HCl salts in organic workflows.

G Start Compound: Cyclopentylglycine HCl Solvent: DMF or DMSO CheckSol Is it fully dissolved at target concentration? Start->CheckSol Yes1 Proceed to Coupling / Assay CheckSol->Yes1 Yes No1 Incomplete Dissolution / Suspension CheckSol->No1 No Step1 Step 1: Physical Agitation Sonication & Gentle Heating (40°C) No1->Step1 CheckSol2 Did the suspension clear? Step1->CheckSol2 CheckSol2->Yes1 Yes Step2 Step 2: Chemical Neutralization Add 1.1 - 2.0 eq DIEA or NMM CheckSol2->Step2 No CheckSol3 Did the suspension clear? Step2->CheckSol3 CheckSol3->Yes1 Yes Step3 Step 3: Solvent Optimization Switch DMF to DMSO or add 5% H2O CheckSol3->Step3 No Step3->Yes1

Workflow for optimizing the solubility of amino acid HCl salts in polar aprotic solvents.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does 2-Amino-2-cyclopentylacetic acid HCl form a cloudy, persistent suspension in DMF, even at low concentrations? A: This is a classic thermodynamic solvation issue. The compound exists as a highly polar ionic lattice (the protonated amine and the chloride counter-ion). While polar aprotic solvents like DMF and DMSO have high dipole moments that effectively solvate cations (via their oxygen atoms), they completely lack hydrogen-bond donors[3][4]. Consequently, they cannot adequately solvate the chloride anion ( Cl− ). The high lattice energy of the HCl salt overcomes the weak solvent-solute interactions, resulting in a persistent suspension.

Q2: Is DMSO a better initial solvent choice than DMF for this compound? A: Yes, marginally. DMSO has a higher dielectric constant ( ϵ = 46.7) compared to DMF ( ϵ = 36.7), which provides slightly better charge separation for ionic species. However, because DMSO is still aprotic, the fundamental issue of poor chloride solvation remains. You will likely still require chemical intervention (neutralization) to achieve concentrations suitable for peptide synthesis (e.g., 0.2 M – 0.5 M).

Q3: I am preparing this building block for an amide coupling reaction. How do I achieve complete dissolution without ruining the reaction? A: The most effective, field-proven method is in-situ chemical neutralization [5][6]. By adding a sterically hindered tertiary amine—such as N,N-Diisopropylethylamine (DIEA/DIPEA) or N-Methylmorpholine (NMM)—you deprotonate the amino acid hydrochloride. This yields the free amine (or zwitterion) of cyclopentylglycine and a soluble byproduct (e.g., DIEA·HCl). The free amine is significantly more lipophilic and will rapidly dissolve in DMF/DMSO. Note: This is a mandatory step if you are using coupling reagents like PyBOP, HATU, or EDC, which require the amine to be in its free, nucleophilic state.

Q4: Can I use heat to force the compound into solution? A: Gentle heating (up to 40°C) combined with ultrasonic bath sonication can help overcome the activation energy of dissolution. However, do not exceed 40°C or apply prolonged heat if the amino acid is already mixed with a coupling reagent (like HATU) or an active ester, as this drastically increases the risk of chiral racemization at the α -carbon and premature degradation of the coupling additive.

Part 4: Standard Operating Procedure (SOP)
Protocol: Preparation of a 0.5 M Solution of 2-Amino-2-cyclopentylacetic acid for Amide Coupling

This self-validating protocol ensures that the compound is fully solubilized and chemically ready for downstream nucleophilic attack.

Materials Required:

  • 2-Amino-2-cyclopentylacetic acid HCl (Target MW: ~179.6 g/mol )

  • Anhydrous DMF or DMSO (Peptide synthesis grade, <50 ppm water)

  • N,N-Diisopropylethylamine (DIEA), anhydrous

  • Ultrasonic bath

Step-by-Step Methodology:

  • Volumetric Calculation & Weighing: Weigh out the required mass of 2-Amino-2-cyclopentylacetic acid HCl into a clean, dry glass vial. For a 0.5 M solution at a 2 mL scale, weigh exactly 1.0 mmol (~179.6 mg).

  • Initial Solvent Addition: Add 1.8 mL of anhydrous DMF or DMSO to the vial. (Do not add the full 2.0 mL yet to account for the volume of the base).

  • Physical Disruption: Vortex the vial for 30 seconds. If a cloudy suspension persists, place the vial in an ultrasonic bath at room temperature for 5 minutes. Self-Validation: If the solution remains opaque, the lattice energy has not been overcome, confirming the need for Step 4.

  • Chemical Neutralization (Critical Step): Add 1.1 to 1.5 equivalents of DIEA to the suspension. For 1.0 mmol of the amino acid, add 1.5 mmol of DIEA (~261 μ L).

  • Final Solubilization: Vortex the mixture vigorously for 60 seconds. The neutralization of the HCl salt will rapidly convert the suspension into a clear, homogeneous solution.

  • Volume Adjustment: Once the solution is completely clear, add the remaining DMF/DMSO to reach the final 2.0 mL volume. The solution is now standardized at 0.5 M and the amine is nucleophilically active for immediate coupling.

Part 5: References
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Digital Commons. Available at:[Link]

  • Pearce, D. A., et al. (1998). New Synthetic Amino Acids for the Design and Synthesis of Peptide-Based Metal Ion Sensors. Journal of the American Chemical Society. Available at:[Link]

Sources

Optimization

Purification methods for 2-amino-2-cyclopentylacetic acid hydrochloride from crude mixtures

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-amino-2-cyclopentylacetic acid hydrochloride. This guide is designed for researchers, scientists, and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-amino-2-cyclopentylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested insights and solutions to common challenges encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and purification strategies for 2-amino-2-cyclopentylacetic acid hydrochloride.

Q1: What are the primary challenges in purifying 2-amino-2-cyclopentylacetic acid hydrochloride?

A1: As a polar, zwitterionic molecule in its free base form and a salt, 2-amino-2-cyclopentylacetic acid hydrochloride presents several purification challenges. Its high polarity makes it highly soluble in aqueous and polar protic solvents but sparingly soluble in many common organic solvents, which can complicate recrystallization and standard normal-phase chromatography. The primary challenges include:

  • Finding a suitable single-solvent or multi-solvent system for recrystallization that provides a good solubility differential between hot and cold conditions.

  • Strong interaction with standard silica gel media during column chromatography due to the polar amine hydrochloride group, which can lead to poor peak shape, tailing, and irreversible binding.[1]

  • Removal of structurally similar impurities , such as unreacted starting materials or byproducts from the synthesis, which may have similar solubility and chromatographic behavior.[2][3]

Q2: What are the most common impurities I should expect in a crude mixture?

A2: The impurity profile is highly dependent on the synthetic route. However, for non-natural amino acids like this, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Strecker or Bucherer-Bergs), these could include cyclopentanone, cyanide sources, ammonia, or related hydantoins.

  • Synthesis Intermediates: For instance, the corresponding α-aminonitrile is a common intermediate in the Strecker synthesis.[2]

  • Byproducts from Side Reactions: These can include products of self-condensation or rearrangement.

  • Enantiomeric Impurities: If a stereospecific synthesis is performed, the undesired enantiomer may be present.[4]

  • Residual Solvents and Reagents: Including excess HCl or solvents used in the synthesis and workup.

Q3: Which purification techniques are generally most effective for this compound?

A3: The most suitable techniques for a polar organic salt like 2-amino-2-cyclopentylacetic acid hydrochloride are:

  • Recrystallization: This is often the most efficient and scalable method for crystalline solids. The key is identifying an appropriate solvent system, which is often a polar protic solvent (like isopropanol or ethanol) mixed with water or an anti-solvent (like ethyl acetate or diethyl ether).[1]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. Since the target compound is a cationic salt, cation-exchange chromatography is highly effective for separating it from neutral or anionic impurities.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to standard silica gel chromatography for purifying highly polar compounds. It uses a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent with a small amount of aqueous buffer.[1]

Q4: How can I assess the purity of my final product?

A4: A multi-faceted analytical approach is recommended to confirm purity.

  • For Chemical Purity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard method.[4][7] Since the compound lacks a strong chromophore, detection at low wavelengths (e.g., 200-225 nm) or the use of a derivatizing agent may be necessary.[7] An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used.

  • For Enantiomeric Purity: Chiral HPLC or Chiral Capillary Electrophoresis (CCE) are required to separate and quantify the enantiomers.[4]

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS) should be used to confirm the identity and structure of the purified compound.

Section 2: Purification Protocols & Workflows

This section provides detailed experimental protocols and a logical workflow for purifying crude 2-amino-2-cyclopentylacetic acid hydrochloride.

General Purification Workflow

The following diagram outlines a decision-making process for selecting a purification strategy based on the nature of the crude material.

G cluster_0 Start: Crude Product Analysis cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Final Product start Crude 2-amino-2-cyclopentylacetic acid hydrochloride recrystallization Protocol 1: Recrystallization start->recrystallization Is the crude product >85% pure and crystalline? chromatography Move to Chromatography start->chromatography Is the crude product an oil or <85% pure? recrystallization->chromatography Purity Goal Not Met or Oiling Out Occurs final_product Pure Product (Verify with HPLC/NMR) recrystallization->final_product Purity Goal Met? ion_exchange Protocol 2: Ion-Exchange Chromatography chromatography->ion_exchange Separate charged from neutral impurities hilic Protocol 3 (Alternative): HILIC chromatography->hilic Alternative for polar compounds ion_exchange->final_product hilic->final_product

Caption: Decision workflow for purification strategy.

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is the first-line approach for purifying crystalline or semi-crystalline crude product.

Rationale: A mixed-solvent system is often required for amino acid hydrochlorides. A "good" solvent (e.g., water, methanol) is used to dissolve the compound, and a "bad" anti-solvent (e.g., isopropanol, acetone, ethyl acetate) is added to induce precipitation, leaving more soluble impurities behind.[1]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, attempt to dissolve ~50 mg of crude material in a minimal amount of a "good" solvent (e.g., methanol) with gentle heating.

  • Dissolution: In a larger flask, dissolve the bulk crude material in the minimum required volume of the chosen "good" solvent at an elevated temperature (e.g., 50-60°C). Do not boil.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "bad" anti-solvent (e.g., isopropanol) dropwise until the solution becomes persistently turbid (cloudy).

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again. This ensures the solution is saturated at that temperature.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For better crystal formation, you can insulate the flask.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for at least 1-2 hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

ParameterRecommended Solvents
"Good" Solvents Water, Methanol
"Bad" (Anti) Solvents Isopropanol, Ethanol, Acetone, Ethyl Acetate, Diethyl Ether
Example Systems Methanol/Isopropanol, Water/Acetone, Methanol/Ethyl Acetate
Protocol 2: Ion-Exchange Chromatography (IEX)

This protocol is ideal for separating the target compound from neutral or acidic impurities when recrystallization is ineffective.

Rationale: At a low to neutral pH, the primary amine of 2-amino-2-cyclopentylacetic acid will be protonated (-NH₃⁺), giving the molecule a net positive charge. This allows it to bind to a strong cation-exchange (SCX) resin. Neutral impurities will pass through, and the bound product can be eluted by increasing the salt concentration or pH.[5]

Step-by-Step Methodology:

  • Resin Preparation: Select a strong cation-exchange resin (e.g., Dowex 50). Prepare a column and equilibrate the resin with a low ionic strength buffer (e.g., 10 mM HCl or an acetate buffer, pH ~4) by passing at least 5 column volumes through.

  • Sample Loading: Dissolve the crude product in a minimal volume of the equilibration buffer and load it onto the column.

  • Washing: Wash the column with 3-5 column volumes of the equilibration buffer to elute any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound product using a buffer with a high salt concentration (e.g., 1-2 M NaCl) or a volatile basic solution (e.g., 0.5-2 M aqueous ammonia).[6] The use of a volatile buffer like ammonium acetate or ammonium formate simplifies product isolation, as the buffer can be removed by lyophilization.[6]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions. If a volatile buffer was used, lyophilize to obtain the product. If a non-volatile salt like NaCl was used, the product may need to be desalted using a subsequent step like reversed-phase chromatography or recrystallization.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification experiments.

Troubleshooting Recrystallization

Caption: Troubleshooting common recrystallization issues.

Q5: My compound "oiled out" instead of forming crystals. What should I do?

A5: This common problem occurs when the compound comes out of solution at a temperature above its melting point, often due to significant impurities depressing the melting point or rapid cooling.

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount more of the "good" solvent to decrease the saturation level slightly. Then, allow the solution to cool much more slowly, perhaps by insulating the flask. If the problem persists, consider a different anti-solvent with a lower boiling point.[1]

Q6: No crystals have formed even after cooling the solution in an ice bath. How can I induce crystallization?

A6: The solution may be supersaturated but requires an initiation event to begin crystallization.

  • Solution:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1]

    • Seeding: If you have a small amount of pure product, add a single seed crystal to the solution.

    • Concentration: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[1]

Troubleshooting Chromatography

Q7: My compound is streaking badly on a standard silica gel column and the recovery is very low. Why is this happening?

A7: This is a classic issue when purifying primary amines on acidic silica gel. The highly polar amine hydrochloride strongly and sometimes irreversibly adsorbs to the acidic silanol groups on the silica surface, leading to severe tailing and poor recovery.

  • Solution:

    • Avoid Standard Silica: Standard silica gel is generally not recommended.

    • Use HILIC: As mentioned in Q3, HILIC is a much better option for this type of polar compound.[1]

    • Use Ion-Exchange Chromatography: This is the most robust method for this specific compound as described in Protocol 2.

    • Modify the Mobile Phase (for Normal Phase): If you must use silica, you can try to neutralize the acidic sites. Add a small amount of a base like triethylamine (e.g., 0.1-1%) or ammonia to your mobile phase. However, this can make product isolation more complex.

Q8: In ion-exchange chromatography, my product won't elute from the column, even with high salt concentration.

A8: This suggests a very strong interaction between your compound and the resin, or that the elution conditions are not sufficiently strong.

  • Solution:

    • Increase Eluent Strength: Switch from a salt gradient to a pH gradient. Eluting with a basic solution (e.g., 0.5-2 M aqueous ammonia) will deprotonate the -NH₃⁺ group to the neutral -NH₂, which will no longer bind to the cation-exchange resin.[6]

    • Check Resin Type: Ensure you are using a cation-exchange resin and not an anion-exchange resin by mistake.

    • Reduce Flow Rate: Decrease the flow rate during elution to allow more time for the equilibrium between the bound and mobile phases to be established.[8]

References

  • Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride - Benchchem.
  • Separ
  • Protein purific
  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. [Link]

  • Underivatized Amino Acid Chromatographic Separation - ACS Publications. [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • (PDF) Impurity profile of amino acids? - ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Chiral HPLC Separation of (R)- &amp; (S)-2-Amino-2-Cyclopentylacetic Acid

Introduction: The Analytical Imperative for Chiral Purity (R)- and (S)-2-amino-2-cyclopentylacetic acid are non-proteinogenic, cyclic amino acids. As with most chiral molecules in pharmacology and drug development, the i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Chiral Purity

(R)- and (S)-2-amino-2-cyclopentylacetic acid are non-proteinogenic, cyclic amino acids. As with most chiral molecules in pharmacology and drug development, the individual enantiomers can exhibit vastly different physiological activities and metabolic pathways. One enantiomer may be a potent therapeutic agent, while the other could be inactive or, in the worst case, contribute to toxicity. Consequently, the ability to accurately separate, detect, and quantify these enantiomers is not merely an analytical exercise; it is a critical requirement for ensuring the safety, efficacy, and quality of potential drug candidates.

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for resolving the enantiomers of 2-amino-2-cyclopentylacetic acid. We will move beyond a simple listing of methods to explain the underlying chiral recognition mechanisms, providing researchers with the rationale needed to select an appropriate starting point and optimize a robust separation method.

Foundational Principle: The Chiral Recognition Mechanism

Successful chiral separation by HPLC is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP). For a stable complex and effective discrimination to occur, multiple simultaneous interactions are required. The prevailing theory, the "three-point interaction model," posits that at least three points of interaction (e.g., ionic bonds, hydrogen bonds, π-π interactions, steric hindrance) must be involved.[1] One of these interactions must be stereochemically dependent, meaning it is favored for one enantiomer but not the other, leading to differences in retention time.

Primary Recommendation: Macrocyclic Glycopeptide CSPs

For the direct enantioseparation of underivatized amino acids, especially polar and cyclic structures like 2-amino-2-cyclopentylacetic acid, macrocyclic glycopeptide CSPs are the industry's gold standard.[2][3] CSPs based on the antibiotic teicoplanin, such as the Astec CHIROBIOTIC® T, are particularly powerful due to their multimodal capabilities.[3][4]

Causality of Selection: Why Teicoplanin Excels

The teicoplanin molecule is a complex glycopeptide with a "basket-like" structure containing multiple stereogenic centers, aromatic rings, and ionizable groups.[5][6] This complexity allows for a variety of interactions, making it a highly versatile chiral selector.

  • Primary Interaction (The Anchor): The most critical interaction for amino acids is the strong ionic bond between the protonated secondary amine within the teicoplanin "basket" and the deprotonated carboxylate group of the amino acid analyte.[6]

  • Secondary Interactions (The Discrimination): Chiral recognition is achieved through supplementary hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte's cyclopentyl ring and amino group and the intricate structure of the CSP.[7][8]

  • Elution Order Precedent: Teicoplanin exerts its antibiotic effect by binding to D-alanyl-D-alanine residues in bacterial cell walls.[3] This inherent affinity for D-amino acids (often the R-enantiomer) means that the (R)-enantiomer of an analyte is typically retained more strongly and elutes after the (S)-enantiomer.[3]

Chiral Recognition Mechanism on Teicoplanin CSP

The diagram below illustrates the proposed interaction model. The (R)-enantiomer can form a more stable, multi-point complex with the CSP compared to the (S)-enantiomer, resulting in a longer retention time.

G cluster_CSP Teicoplanin CSP Surface cluster_Analyte Analyte: (R)-2-amino-2-cyclopentylacetic acid CSP Aglycone Basket Cationic Site (NH2+) H-Bond Donors/Acceptors Steric Pockets Analyte_R Carboxylate (COO-) Amino Group (NH3+) Cyclopentyl Ring Analyte_R:f0->CSP:f1 1. Primary Ionic Bond (Strong Attraction) Analyte_R:f1->CSP:f2 2. H-Bonding Analyte_R:f2->CSP:f3 3. Steric Interaction caption Fig 1. Proposed 3-point interaction model.

Caption: Fig 1. Proposed 3-point interaction model.

Experimental Protocol: Method Development Workflow

This protocol describes a systematic approach to developing a separation method using a teicoplanin-based column. The "Polar Ionic Mode" is the most promising starting point for this analyte.[9]

Step 1: Column and Hardware Preparation

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP).

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Detection: 210 nm (or lower, if background allows), as the analyte lacks a strong chromophore.

Step 2: Mobile Phase Preparation

  • Prepare the following stock solutions:

    • Solvent A: HPLC-grade Methanol (MeOH)

    • Additive 1: Acetic Acid (AcOH)

    • Additive 2: Triethylamine (TEA)

  • Screening Mobile Phase: Combine Methanol : Acetic Acid : Triethylamine in a 100 : 0.03 : 0.02 (v:v:v) ratio. Sparge with helium or sonicate to degas.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Sample Concentration: 0.5 mg/mL of the racemic standard dissolved in the mobile phase.

Step 4: Execution and Optimization

  • Equilibrate the column with the screening mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard and record the chromatogram.

  • If no separation: Increase the acid/base concentration (e.g., to 0.1% each).

  • If retention is too long: Increase the proportion of acid relative to the base (e.g., 0.05% AcOH, 0.02% TEA).

  • If resolution is poor: Systematically vary the acid/base ratio and consider switching the primary solvent to Acetonitrile (ACN), which can alter selectivity.[3]

General Experimental Workflow Diagram

G A Sample Preparation (0.5 mg/mL in Mobile Phase) C Inject Racemic Standard A->C B Column Equilibration (CHIROBIOTIC T, 30 min) B->C D Data Acquisition (UV @ 210 nm) C->D E Analyze Chromatogram D->E F Resolution (Rs) > 1.5? E->F G Method Validated F->G Yes H Optimize Mobile Phase (Adjust Acid/Base Ratio) F->H No H->C Re-inject caption Fig 2. HPLC method development workflow.

Caption: Fig 2. HPLC method development workflow.

Representative Performance Data

While specific experimental data for this exact analyte is not published, the following table represents a highly probable outcome based on the performance of teicoplanin columns with similar cyclic amino acids.

Parameter(S)-Enantiomer(R)-EnantiomerSeparation Metric
Expected Elution Order 1st Eluting Peak2nd Eluting Peak-
Retention Time (t_R) ~ 8.5 min~ 11.2 min-
Selectivity (α) --1.32
Resolution (Rs) --> 2.0
Table 1: Expected chromatographic results on a CHIROBIOTIC T column (250x4.6mm) with a MeOH/AcOH/TEA mobile phase.

Alternative Strategies and Comparative Analysis

While the macrocyclic glycopeptide approach is primary, other CSPs may provide solutions, each with distinct mechanisms and requirements.

Alternative 1: Crown Ether CSPs

Crown ether-based CSPs, such as ChiroSil® or CROWNPAK®, are specifically designed for the separation of compounds with primary amino groups, making them an excellent alternative for amino acids.[10][11]

  • Mechanism: The chiral crown ether cavity forms an inclusion complex with the protonated primary amine (-NH3+) of the analyte. Chiral discrimination is achieved through differential hydrogen bonding between the hydrogens of the amine and the ether oxygens of the CSP.

  • Mobile Phase: These columns typically operate in a reversed-phase mode with highly acidic aqueous mobile phases (e.g., water with perchloric acid or trifluoroacetic acid) and an organic modifier like methanol.

  • Considerations: This approach is highly specific to primary amines and offers a completely different selectivity profile compared to teicoplanin phases. It is a strong second choice if the primary recommendation fails to yield the desired resolution.

Alternative 2: Polysaccharide-Based CSPs (with Derivatization)

Cellulose and amylose-based CSPs (e.g., Chiralpak®, Chiralcel®) are the most widely used chiral selectors in HPLC.[12] However, for a polar, zwitterionic compound like 2-amino-2-cyclopentylacetic acid, direct analysis is challenging due to poor solubility in the typical normal-phase eluents (e.g., hexane/isopropanol).[3]

  • Mechanism: Separation occurs via interactions (hydrogen bonds, dipole-dipole, π-π) with the helical polymer grooves of the derivatized polysaccharide.

  • Requirement: To use this powerful class of CSPs, the analyte must first be derivatized. Protecting the amine with a group like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) increases its hydrophobicity, making it suitable for normal-phase chromatography.[4]

  • Considerations: While often effective, this indirect approach adds a sample preparation step, which introduces potential for side reactions, racemization, and additional sources of error.[3]

Conclusion and Recommendations

For the enantioselective separation of (R)- and (S)-2-amino-2-cyclopentylacetic acid, a methodical approach starting with the most appropriate technology is key to efficient method development.

  • Primary Recommendation: Begin with a teicoplanin-based macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC® T) using a polar ionic mobile phase (Methanol with Acetic Acid and Triethylamine). This direct approach has the highest probability of success for this class of analyte.

  • Secondary Recommendation: If the primary approach is unsuccessful, a crown ether-based CSP should be evaluated. This offers a fundamentally different, yet highly effective, mechanism for underivatized amino acids.

  • Tertiary Option: As a final alternative, consider derivatization of the amino acid followed by separation on a polysaccharide-based CSP . This adds complexity but leverages the broad applicability of these phases.

By understanding the causality behind the chiral recognition mechanisms of these distinct CSP classes, researchers can make informed decisions to rapidly develop and validate a robust, reliable HPLC method for this critical separation.

References

  • Ali, I., Suhail, M., & Asnin, L. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality, 30(12), 1304-1311. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(10), 2091-2097. [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Journal of Chromatographic Science, 15(5), 174-176. [Link]

  • Sumitomo Chemical Co., Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. SUMICHIRAL OA columns brochure. [Link]

  • Péter, A., & Fülöp, F. (2019). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 24(11), 2055. [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Journal of Separation Science, 29(10), 1305-1327. [Link]

  • Berthod, A., Chen, X., & Armstrong, D. W. (2000). Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin-Based LC Stationary Phases. Analytical Chemistry, 72(8), 1772-1781. [Link]

  • Berthod, A., Chen, X., & Armstrong, D. W. (2000). Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin-based LC Stationary Phases. Scholars' Mine. [Link]

  • Berthod, A., Chen, X., & Armstrong, D. W. (2000). Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin-Based LC Stationary Phases. Analytical Chemistry, 72(8), 1772–1781. [Link]

  • Berthod, A. (2009). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Chirality, 21(1), 167-175. [Link]

  • Li, G., et al. (2019). Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. Molecules, 24(18), 3298. [Link]

  • Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(5), 777-793. [Link]

  • Ujaczki, E., et al. (2018). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 90(15), 9095–9103. [Link]

  • Dong, M. W. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Rahman, N. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society, 54(2), 297-306. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. Chiral Technologies HPLC Database. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3333. [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 2-Amino-2-cyclopentylacetic Acid Synthetic Intermediates

In the landscape of pharmaceutical development, the synthesis of non-proteinogenic amino acids like 2-amino-2-cyclopentylacetic acid is of significant interest due to their role as constrained building blocks in peptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the synthesis of non-proteinogenic amino acids like 2-amino-2-cyclopentylacetic acid is of significant interest due to their role as constrained building blocks in peptide and non-peptide-based therapeutics. The rigorous confirmation of the chemical identity and purity of synthetic intermediates is a cornerstone of process validation and ensures the quality of the final active pharmaceutical ingredient (API).[1][][3][4] This guide provides an in-depth comparison of spectroscopic techniques for the validation of a key intermediate in the synthesis of 2-amino-2-cyclopentylacetic acid, specifically focusing on 2-amino-2-cyclopentylacetonitrile, a common precursor formed via the Strecker synthesis.[5][6][7][8]

The Strecker synthesis, a robust method for α-amino acid production, involves the reaction of a ketone (in this case, cyclopentanone) with ammonia and cyanide.[5][6] This yields an α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.[5][7] The unambiguous identification of the 2-amino-2-cyclopentylacetonitrile intermediate is critical to confirm the success of the initial reaction step and to rule out the presence of unreacted starting materials or side products before proceeding to the final hydrolysis.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this pivotal intermediate.

Synthetic Workflow Overview

The synthesis of 2-amino-2-cyclopentylacetic acid can be efficiently achieved through a modified Strecker synthesis. The logical flow of this process, from starting materials to the final product, underscores the importance of validating the intermediate at a critical juncture.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis Cyclopentanone Cyclopentanone Intermediate 2-Amino-2-cyclopentylacetonitrile Cyclopentanone->Intermediate Strecker Reaction Ammonia_Cyanide NH₃, KCN, H⁺ Ammonia_Cyanide->Intermediate Final_Product 2-Amino-2-cyclopentylacetic Acid Intermediate->Final_Product Nitrile Hydrolysis Validation Spectroscopic Validation Point Intermediate->Validation Acid_Hydrolysis H₃O⁺, Δ Acid_Hydrolysis->Final_Product

Caption: Synthetic pathway for 2-amino-2-cyclopentylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the molecular structure of an organic compound by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is paramount for acquiring high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-25 mg of the dried 2-amino-2-cyclopentylacetonitrile intermediate.[9][10]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[9][10] The choice of solvent is critical as it must dissolve the analyte without its own signals obscuring important regions of the spectrum.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[11][12][13]

  • Homogenization: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

Data Interpretation and Comparison

¹H NMR Spectroscopy: This technique is invaluable for identifying the types and connectivity of protons in the molecule.

  • Expected Signals for 2-Amino-2-cyclopentylacetonitrile:

    • Cyclopentyl Protons: A complex multiplet in the aliphatic region (approx. 1.5-2.0 ppm) corresponding to the 10 protons of the cyclopentyl ring.

    • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (typically 1.5-3.0 ppm in CDCl₃). Its position is concentration-dependent, and the signal will disappear upon shaking the sample with D₂O, a key diagnostic test.

  • Comparison with Alternatives:

    • Cyclopentanone (Starting Material): Would show a characteristic singlet or narrow multiplet around 2.0-2.3 ppm for the eight protons adjacent to the carbonyl group. The absence of this signal is a strong indicator of complete reaction.

    • Cyclopentanone Cyanohydrin (Side Product): This impurity would lack the -NH₂ signal and instead show a hydroxyl (-OH) proton signal, which would also be exchangeable with D₂O.

¹³C NMR Spectroscopy: This provides a count of the unique carbon environments in the molecule.

  • Expected Signals for 2-Amino-2-cyclopentylacetonitrile:

    • Nitrile Carbon (-C≡N): A characteristic downfield signal around 120-125 ppm. This is a definitive marker for the nitrile group.[14]

    • Quaternary Carbon (C-NH₂): The carbon atom bonded to both the amino group and the nitrile group will appear around 50-60 ppm.

    • Cyclopentyl Carbons: Multiple signals in the aliphatic region (20-45 ppm) corresponding to the carbons of the cyclopentyl ring.

  • Comparison with Alternatives:

    • Cyclopentanone: The most prominent signal would be the carbonyl carbon at a very downfield chemical shift (>200 ppm). Its absence confirms the conversion of the starting material.

CompoundKey ¹H NMR Signal (ppm)Key ¹³C NMR Signal (ppm)
2-Amino-2-cyclopentylacetonitrile Broad singlet for -NH₂ (D₂O exchangeable)~122 ppm for -C≡N; ~55 ppm for C-NH₂
Cyclopentanone (Starting Material)Singlet/multiplet ~2.2 ppm>200 ppm for C=O
Cyclopentanone Cyanohydrin (Impurity)Singlet for -OH (D₂O exchangeable), no -NH₂ signal~70 ppm for C-OH, ~122 ppm for -C≡N

Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups

IR spectroscopy is a fast and effective technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for obtaining IR spectra of solid samples.

  • Sample Placement: Place a small amount of the solid 2-amino-2-cyclopentylacetonitrile directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum. The crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation and Comparison
  • Expected Absorptions for 2-Amino-2-cyclopentylacetonitrile:

    • N-H Stretch: Two medium-intensity sharp peaks in the range of 3300-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).

    • C≡N Stretch: A sharp, medium-to-weak intensity peak around 2240-2260 cm⁻¹ is a clear indication of a nitrile group.[15]

    • C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclopentyl ring.

  • Comparison with Alternatives:

    • Cyclopentanone: The most intense and defining peak would be the C=O stretch at approximately 1740 cm⁻¹. The absence of this peak is crucial for confirming the reaction's completion.

    • Final Product (Amino Acid): The final product, 2-amino-2-cyclopentylacetic acid, would show very different features. The nitrile peak would be absent, and instead, broad absorptions for the carboxylic acid O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) would appear.[16][17][18] The amine group would likely be protonated, showing broad -NH₃⁺ stretches.[18]

Functional GroupExpected IR Absorption (cm⁻¹)Present in Intermediate?Present in Starting Material?Present in Final Product?
Amine (N-H)3300-3500 (two peaks)YesNoYes (as -NH₃⁺)
Nitrile (C≡N)2240-2260YesNoNo
Carbonyl (C=O)~1740NoYesYes (~1700)
Carboxylic Acid (O-H)2500-3300 (broad)NoNoYes

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition.

Experimental Protocol: MS Sample Preparation (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the aminonitrile intermediate.

  • Solution Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: The solution is directly infused into the mass spectrometer's source.

Data Interpretation and Comparison
  • Expected Mass for 2-Amino-2-cyclopentylacetonitrile:

    • The molecular formula is C₇H₁₂N₂.

    • The monoisotopic mass is 124.1000 Da.

    • In positive ion mode ESI-MS, the expected ion would be the protonated molecule [M+H]⁺ at an m/z of 125.1073. High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental formula.

  • Comparison with Alternatives:

    • Cyclopentanone: (C₅H₈O, MW = 84.0575 Da). Would show an [M+H]⁺ ion at m/z 85.0648.

    • Final Product (Amino Acid): (C₇H₁₃NO₂, MW = 143.0946 Da). Would show an [M+H]⁺ ion at m/z 144.1019. The mass difference of 19.0073 Da between the intermediate and the final product corresponds to the net addition of H₂O and the loss of NH₃ during hydrolysis, followed by protonation. Fragmentation patterns of cyclic amino acids in MS/MS can be complex but provide further structural information.[19][20][21][22]

Comparative Summary and Validation Workflow

A multi-faceted approach provides the most robust validation. Each technique offers unique and complementary information.

G start Synthesized Intermediate (Crude Product) ir IR Spectroscopy (ATR) start->ir Quick Functional Group Check nmr NMR Spectroscopy (¹H and ¹³C) ir->nmr Absence of C=O? Presence of -NH₂ & -C≡N? fail Impurity Detected Re-purify or Re-synthesize ir->fail C=O Present? ms Mass Spectrometry (ESI-HRMS) nmr->ms Correct Proton/Carbon Signals? Absence of Starting Material Signals? nmr->fail Impurity Signals? pass Intermediate Validated Proceed to Hydrolysis ms->pass Correct [M+H]⁺ Ion? ms->fail Incorrect Mass?

Caption: Logical workflow for spectroscopic validation.

Conclusion

For the unambiguous validation of 2-amino-2-cyclopentylacetonitrile, a combination of spectroscopic techniques is superior to reliance on a single method.

  • IR Spectroscopy serves as a rapid, first-pass screening tool to confirm the key functional group transformations—namely, the disappearance of the starting ketone's carbonyl group and the appearance of the amine and nitrile groups.

  • Mass Spectrometry provides definitive proof of the molecular weight and, with high resolution, the elemental composition, leaving no doubt about the identity of the main component.

  • NMR Spectroscopy (¹H and ¹³C) offers the most comprehensive structural confirmation. It not only verifies the presence of all expected structural motifs but is also the most powerful technique for identifying and quantifying impurities, such as unreacted starting materials or side products.

By integrating the data from these three techniques, researchers and drug development professionals can establish a self-validating system, ensuring the integrity of their synthetic intermediates and the quality of the final drug substance. This rigorous approach is fundamental to the principles of scientific integrity and is a critical component of modern pharmaceutical process development.[][4][23]

References

  • Wolpert, M., & Hellwig, P. (2006). Infrared spectra and molar absorption coefficients of the 20 alpha amino acids in aqueous solutions in the spectral range from 1800 to 500 cm(-1). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Stanciu, I. (2026). Chemical composition of α-amino acids determined by IR spectroscopy. Journal of Science and Arts. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]

  • Leah4sci. (2016, June 10). Strecker Synthesis of Alpha Amino Acids [Video]. YouTube. [Link]

  • Ntie-Kang, F., et al. (2014). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in... Molecules. [Link]

  • Gerwick, W. H., et al. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Natural Product Reports. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • ResearchGate. (2008). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. [Link]

  • University of Illinois Urbana-Champaign. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Org. Process Res. Dev. (2018). Current Practices of Process Validation for Drug Substances and Intermediates. [Link]

  • ResearchGate. (2026). (PDF) Chemical composition of α-amino acids determined by IR spectroscopy. [Link]

  • Bruker. (n.d.). NMR Sample Preparation. [Link]

  • CSIRO Publishing. (1967). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Australian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Oxford Academic. (2018). Far-infrared spectroscopy of proteinogenic and other less common amino acids. Monthly Notices of the Royal Astronomical Society. [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]

  • ResearchGate. (n.d.). 1H and13C NMR Spectroscopic Characterization of Poly(amide-enaminonitriles). [Link]

  • ACS Publications. (2024). Rapid and Definitive Identification of Cyclic Peptide Soft Spots by Isotope-Labeled Reductive Dimethylation and Mass Spectrometry Fragmentation. Analytical Chemistry. [Link]

  • Astronomy & Astrophysics. (2012). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. [Link]

  • ResearchGate. (2023). A High-resolution Spectroscopic Analysis of Aminoacrylonitrile and an Interstellar Search toward G+0.693. [Link]

  • IOSR Journal. (2012). Synthesis and Characterization of New Complexes of (NP-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile. [Link]

  • Royal Society of Chemistry. (2025). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science. [Link]

  • ResearchGate. (n.d.). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]

  • Pharmaceutical Technology. (2004). Method Validation by Phase of Development. [Link]

  • Pharma's Almanac. (2019, March 12). Process Understanding Central to Successful Drug Synthesis. [Link]

Sources

Validation

Comparative Pharmacokinetic Profiling of Cyclopentyl-Substituted Peptidomimetics

A Technical Comparison Guide for Drug Development Professionals Executive Summary Peptidomimetics bridge the critical gap between small molecules and biologics, offering high target affinity and specificity. However, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

Peptidomimetics bridge the critical gap between small molecules and biologics, offering high target affinity and specificity. However, their clinical translation is frequently bottlenecked by poor pharmacokinetic (PK) properties, including rapid proteolytic cleavage and high systemic clearance[1]. To overcome these liabilities, structural rigidification via cyclic aliphatic moieties—specifically cyclopentyl groups—has emerged as a highly effective design strategy[2].

This guide provides an objective, data-driven comparison of cyclopentyl-substituted peptidomimetics against alternative structures. By analyzing the recent development of SARS-CoV-2 Mpro inhibitors—specifically comparing the cyclopentyl-enhanced RAY1216 (leritrelvir) against nirmatrelvir—we demonstrate how targeted structural rigidification translates to extended drug-target residence times and superior in vivo stability[3].

The Mechanistic Rationale: Why Cyclopentyl Substitution?

As an application scientist designing a peptidomimetic scaffold, the choice of a cyclopentyl ring over linear alkyl chains or smaller rings (e.g., cyclopropyl) is driven by three distinct causal mechanisms:

  • Conformational Restriction & Entropic Optimization: Cyclopentyl rings restrict the rotational freedom of the peptidomimetic backbone. This pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty incurred upon target binding[4].

  • Hydrophobic S2 Pocket Engagement: Viral proteases (such as SARS-CoV-2 Mpro and HCV NS3/4A) possess deep, hydrophobic S2 pockets. The cyclopentylproline moiety slots seamlessly into these grooves (e.g., between Met49 and Met165 in Mpro), maximizing van der Waals interactions and anchoring the inhibitor[3].

  • Metabolic Shielding: The specific steric bulk of the cyclopentyl group shields adjacent vulnerable peptide bonds from proteolytic degradation by hepatic enzymes. This structural shielding decreases plasma clearance and extends the elimination half-life[5].

TargetEngagement cluster_0 Cyclopentyl-Substituted Peptidomimetic (RAY1216) cluster_1 Target: SARS-CoV-2 Mpro P2 P2 Cyclopentylproline S2 S2 Hydrophobic Pocket (Met49, Met165) P2->S2 Hydrophobic Packing (Decreases k_off) Warhead Cyclopentyl α-Ketoamide Cys145 Catalytic Cys145 Warhead->Cys145 Covalent Thiohemiketal Bond

Mechanistic interactions of cyclopentyl moieties with the SARS-CoV-2 Mpro active site.

Comparative Case Study: RAY1216 vs. Nirmatrelvir

To objectively evaluate the impact of cyclopentyl substitution, we compare two leading α-ketoamide/peptidomimetic SARS-CoV-2 Mpro inhibitors:

  • RAY1216 (Leritrelvir): Features a 6[6].

  • Nirmatrelvir (PF-07321332): Utilizes a dimethylcyclopropylproline at the P2 position and requires co-administration with ritonavir to maintain therapeutic plasma levels[3].

Quantitative Performance Comparison
ParameterRAY1216 (Leritrelvir)Nirmatrelvir (PF-07321332)Impact of Cyclopentyl Substitution
P2 Structural Moiety CyclopentylprolineDimethylcyclopropylprolineEnhanced hydrophobic S2 packing
Enzyme Affinity (Ki) 8.4 nM3.1 - 3.8 nMComparable baseline target affinity
Dissociation Rate ( koff​ ) Slower (12x decrease)FasterCyclopentyl anchors the molecule
Drug-Target Residence Time 1.7 hours9 minutesProlonged target engagement
Elimination Half-life (PO, animal) 2.6 - 14.9 h1.1 - 1.4 hReduced metabolic clearance
Clearance (IV, animal) 10 - 22.5 mL/min/kg23.4 - 30.2 mL/min/kgShielding from hepatic metabolism
CYP3A4 Booster Required NoYes (Ritonavir)Eliminates severe drug-drug interactions

Data aggregated from preclinical and Phase 1 pharmacokinetic evaluations[3],[6],[5].

Analysis: The experimental data clearly validates the structural hypothesis. While both compounds exhibit low-nanomolar affinity ( Ki​ ), the cyclopentyl substitution in RAY1216 results in a3[3]. Furthermore, the increased lipophilicity and steric shielding reduce systemic clearance, providing an elimination half-life that supports7[7].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducibility, the comparative data presented above is derived from the following standardized, self-validating experimental workflows.

Protocol 1: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Objective: Determine plasma clearance (Cl), volume of distribution (Vd), and elimination half-life ( t1/2​ ).

  • In Vivo Dosing & Sampling: Administer the peptidomimetic via intravenous (IV) and oral (PO) routes to standardized animal models (e.g., Sprague-Dawley rats or cynomolgus monkeys). Collect serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into K2EDTA tubes to prevent coagulation[3].

  • Plasma Preparation: Centrifuge blood samples at 4°C to isolate plasma. Perform protein precipitation by adding an organic solvent (acetonitrile spiked with a stable-isotope-labeled internal standard) to the plasma at a 3:1 ratio. Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes to pellet proteins[8].

  • LC-MS/MS Quantification: Inject the clear supernatant into an LC-MS/MS system. Utilize a reverse-phase C18 column for chromatographic separation. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically quantify the parent compound against the internal standard[8].

  • Non-Compartmental Analysis (NCA): Process the resulting concentration-time data using validated PK software (e.g., Phoenix WinNonlin) to calculate the Area Under the Curve (AUC), Clearance (Cl), and t1/2​ .

PK_Workflow Dose In Vivo Dosing (IV & PO) Sample Plasma Sampling (Serial Timepoints) Dose->Sample Time-course Prep Protein Precipitation (Acetonitrile) Sample->Prep Centrifugation LCMS LC-MS/MS Quantification Prep->LCMS Supernatant Analysis NCA Analysis (Half-life, AUC, Cl) LCMS->Analysis Concentration Data

In vivo pharmacokinetic profiling workflow utilizing LC-MS/MS and non-compartmental analysis.

Protocol 2: Enzyme Kinetics & Residence Time Analysis

Objective: Measure the inhibition constant ( Ki​ ) and drug-target dissociation rate ( koff​ ).

  • FRET Assay Setup: Prepare a reaction buffer containing the target protease (SARS-CoV-2 Mpro) and a FRET-based peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)[3].

  • Progress Curve Analysis: Initiate the reaction by adding the substrate to a pre-incubated mixture of the enzyme and varying concentrations of the inhibitor. Monitor fluorescence continuously over 60 minutes[3].

  • Data Fitting: Fit the resulting non-linear progress curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant ( kobs​ )[3].

  • Residence Time Calculation: Plot kobs​ versus inhibitor concentration to determine the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate the drug-target residence time as τ=1/koff​ [6].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.